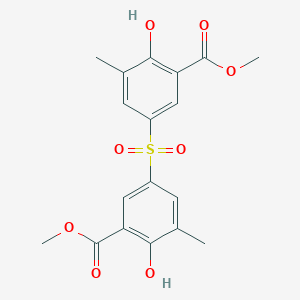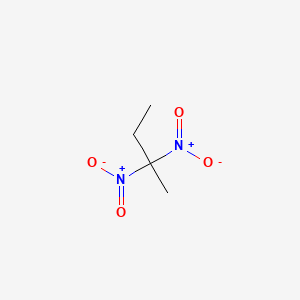![molecular formula C12H24N2O8S2 B13999737 (Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate CAS No. 36647-74-2](/img/structure/B13999737.png)
(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple methylsulfonyloxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the reaction of appropriate amines and sulfonyl chlorides under controlled conditions to form the desired sulfonamide structure. The reaction conditions usually involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfonyloxy groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- **N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide
- Methyl 2-methyl-3-nitrobenzoate
- Methyl 3-nitrobenzoate
Uniqueness
N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide stands out due to its multiple methylsulfonyloxy groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific reactivity and stability .
Propiedades
Número CAS |
36647-74-2 |
|---|---|
Fórmula molecular |
C12H24N2O8S2 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
[3-[methyl-[2-[methyl(3-methylsulfonyloxypropanoyl)amino]ethyl]amino]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C12H24N2O8S2/c1-13(11(15)5-9-21-23(3,17)18)7-8-14(2)12(16)6-10-22-24(4,19)20/h5-10H2,1-4H3 |
Clave InChI |
LLKSYYZEMPKURW-UHFFFAOYSA-N |
SMILES canónico |
CN(CCN(C)C(=O)CCOS(=O)(=O)C)C(=O)CCOS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


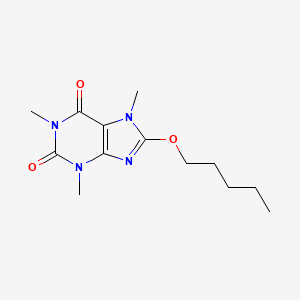
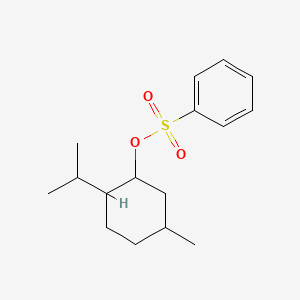

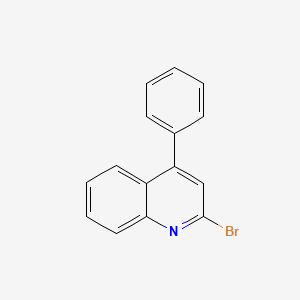


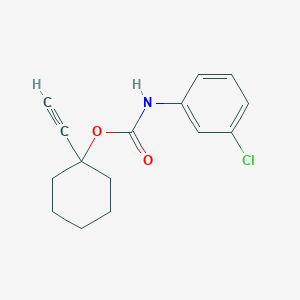
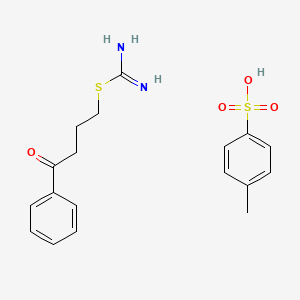
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
